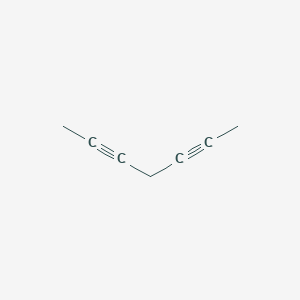
Hepta-2,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-2,5-diyne, also known as 2,5-Heptadiyne, is an organic compound with the molecular formula C7H8. It is characterized by the presence of two triple bonds located at the second and fifth positions of the heptane chain. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hepta-2,5-diyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the reaction between 1-bromo-2-pentyne and acetylene in the presence of a palladium catalyst can yield this compound. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, this compound can be produced through the dehydrohalogenation of 2,5-dibromoheptane. This process involves the elimination of hydrogen bromide (HBr) from 2,5-dibromoheptane using a strong base such as potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO).
Analyse Chemischer Reaktionen
Types of Reactions: Hepta-2,5-diyne undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diketones using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form heptane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: this compound can undergo halogenation reactions where halogens like chlorine or bromine are added to the triple bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of heptane.
Substitution: Formation of dihalogenated heptanes.
Wissenschaftliche Forschungsanwendungen
Hepta-2,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hepta-2,5-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can undergo addition reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Hepta-2,5-diyne can be compared with other similar compounds such as:
2,4-Hexadiyne: Similar in structure but with one less carbon atom.
2,6-Octadiyne: Similar in structure but with one more carbon atom.
2,5-Hexadiyne: Similar in structure but with one less carbon atom and different positioning of triple bonds.
Uniqueness: this compound is unique due to its specific positioning of triple bonds, which imparts distinct chemical properties and reactivity compared to other alkynes.
Eigenschaften
CAS-Nummer |
50428-63-2 |
|---|---|
Molekularformel |
C7H8 |
Molekulargewicht |
92.14 g/mol |
IUPAC-Name |
hepta-2,5-diyne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h7H2,1-2H3 |
InChI-Schlüssel |
CQHCAIMBXUVPQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


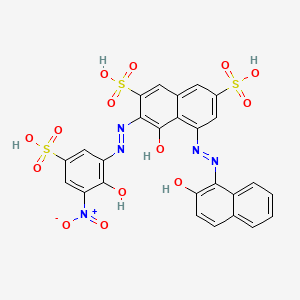
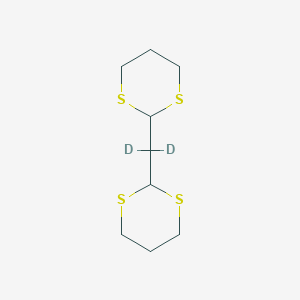
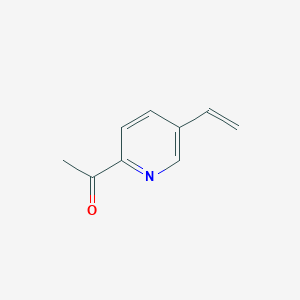
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
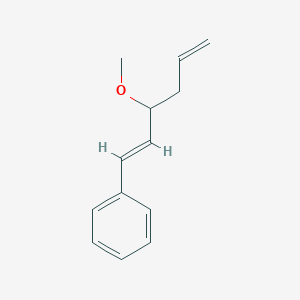
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
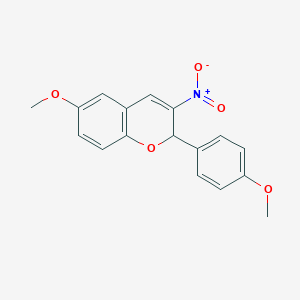
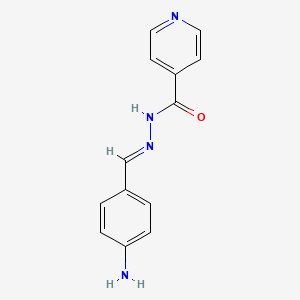
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)


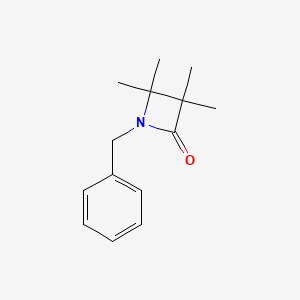
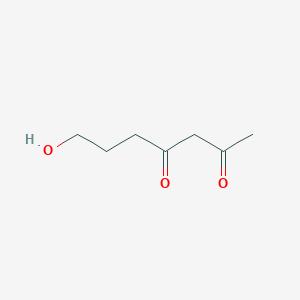
![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
